molecular formula C10H10ClNO4 B7960518 Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate

Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate

Cat. No.: B7960518
M. Wt: 243.64 g/mol
InChI Key: STBZYPMLJSQNNS-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of phenylacetic acid, featuring a nitro group, a chloro group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate typically involves the esterification of 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 2-(5-chloro-4-methyl-2-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate depends on its specific application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the transformation into an active pharmaceutical ingredient that interacts with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-chloro-2-nitrophenyl)acetate: Similar structure but with the chloro and nitro groups in different positions.

    Methyl 2-(5-chloro-2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.

    Methyl 2-(5-chloro-4-methylphenyl)acetate: Lacks the nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-chloro-4-methyl-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-6-3-9(12(14)15)7(4-8(6)11)5-10(13)16-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZYPMLJSQNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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